

# physicochemical properties of 4,5-Dichloro-2-hydroxybenzaldehyde

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## Compound of Interest

Compound Name: 4,5-Dichloro-2-hydroxybenzaldehyde

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## An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dichloro-2-hydroxybenzaldehyde

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with **4,5-Dichloro-2-hydroxybenzaldehyde**. It moves beyond a simple data sheet to provide a foundational understanding of its key physicochemical properties, the experimental logic behind their determination, and the compound's relevance as a synthetic building block.

## Introduction: A Versatile Dichlorinated Phenolic Aldehyde

**4,5-Dichloro-2-hydroxybenzaldehyde** (CAS No. 84388-68-1) is a polysubstituted aromatic compound belonging to the salicylaldehyde family.<sup>[1][2]</sup> Its structure, featuring a formyl group and a hydroxyl group ortho to each other, along with two chlorine atoms on the benzene ring, imparts a unique combination of reactivity and electronic properties. The hydroxyl and aldehyde groups can act as hydrogen bond donors and acceptors, respectively, while the electron-withdrawing nature of the chlorine atoms and the aldehyde group significantly influences the acidity of the phenolic proton and the overall electron density of the aromatic ring. These features make it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and other fine chemicals.<sup>[3]</sup> Understanding its core physicochemical properties is therefore a critical first step in its effective application.

## Core Molecular and Physical Identifiers

A summary of the fundamental properties of **4,5-Dichloro-2-hydroxybenzaldehyde** is presented below. It is crucial to note that while basic identifiers are well-established, specific experimental thermal data like melting and boiling points are not widely published in readily accessible literature. Therefore, computationally predicted data for a closely related isomer are provided for estimation purposes, alongside established identifiers for the target compound.

Property	Value	Source
IUPAC Name	4,5-dichloro-2-hydroxybenzaldehyde	[1]
Synonyms	4,5-Dichlorosalicylaldehyde	[1]
CAS Number	84388-68-1	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> Cl <sub>2</sub> O <sub>2</sub>	[1][4]
Molecular Weight	191.01 g/mol	[1][4]
Physical Form	Solid	
Melting Point	Data not available. Predicted for isomer (2,5-dichloro-4-hydroxybenzaldehyde): 455.1 K (182°C)	[5]
Boiling Point	Data not available. Predicted for isomer (2,5-dichloro-4-hydroxybenzaldehyde): 557.5 K (284°C)	[5]
logP (Octanol/Water)	Computed XlogP3: 2.8	[1]

## Spectroscopic Profile: A Structural Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. In the absence of publicly archived experimental spectra for **4,5-Dichloro-2-hydroxybenzaldehyde**, this section details the expected spectroscopic characteristics based

on its molecular structure. This predictive approach is a cornerstone of chemical analysis, allowing scientists to anticipate and interpret experimental results.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be simple and highly informative.
  - Aldehyde Proton (CHO): A singlet peak is anticipated in the highly deshielded region of ~9.5-10.5 ppm. Its position far downfield is due to the strong electron-withdrawing effect of the carbonyl oxygen and magnetic anisotropy.
  - Phenolic Proton (OH): A broad singlet is expected, typically between 5-12 ppm. Its chemical shift and broadness are highly dependent on concentration, solvent, and temperature due to hydrogen bonding.
  - Aromatic Protons (Ar-H): Two singlets are expected in the aromatic region (~6.5-8.0 ppm). The proton at C3 (between the -OH and -CHO groups) and the proton at C6 will appear as distinct signals, as they are in different chemical environments.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should show 7 distinct signals, one for each unique carbon atom.
  - Carbonyl Carbon (C=O): The aldehyde carbon is expected to be the most downfield signal, typically in the 190-200 ppm range.
  - Aromatic Carbons:
    - The carbon bearing the hydroxyl group (C2) would appear around 155-165 ppm.
    - The carbons bonded to chlorine (C4, C5) are expected in the 125-140 ppm range.
    - The remaining aromatic carbons (C1, C3, C6) will resonate within the typical aromatic window of 115-140 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- **O-H Stretch:** A broad absorption band is expected in the region of  $3200\text{--}3600\text{ cm}^{-1}$ , characteristic of the phenolic hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.
- **C-H Stretch (Aromatic & Aldehydic):** Aromatic C-H stretches typically appear as a group of weaker bands just above  $3000\text{ cm}^{-1}$  (e.g.,  $3050\text{--}3150\text{ cm}^{-1}$ ). The aldehydic C-H stretch is notable for appearing as two weak bands, one around  $2820\text{--}2880\text{ cm}^{-1}$  and another around  $2720\text{--}2780\text{ cm}^{-1}$ .
- **C=O Stretch (Aldehyde):** A very strong, sharp absorption band is the hallmark of the carbonyl group, expected around  $1650\text{--}1690\text{ cm}^{-1}$ . Conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group shifts this peak to a lower frequency than a simple aliphatic aldehyde.
- **C=C Stretch (Aromatic):** Several medium-to-weak bands are expected in the  $1450\text{--}1600\text{ cm}^{-1}$  region, corresponding to the vibrations of the benzene ring.
- **C-Cl Stretch:** Strong absorptions in the fingerprint region, typically between  $1000\text{--}1100\text{ cm}^{-1}$ , can be attributed to the C-Cl bonds.

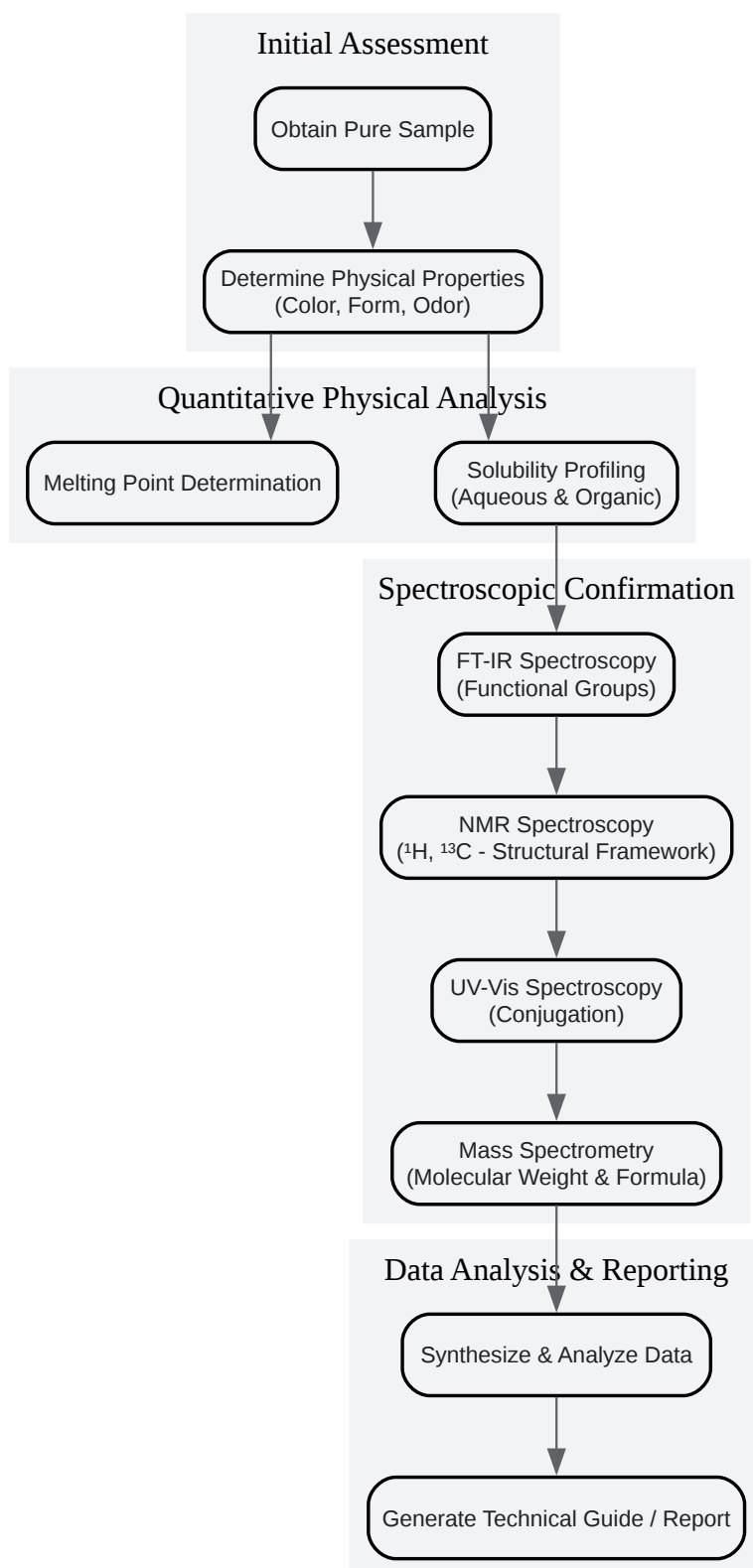
## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly conjugated systems.

- The substituted benzene ring acts as a chromophore.<sup>[6]</sup> The presence of the carbonyl and hydroxyl groups, which have non-bonding electrons, in conjugation with the aromatic  $\pi$ -system is expected to cause a bathochromic (red) shift compared to unsubstituted benzene.<sup>[7]</sup> One would anticipate strong absorptions ( $\pi \rightarrow \pi^*$  transitions) in the  $250\text{--}280\text{ nm}$  range and potentially a longer wavelength absorption band around  $320\text{--}380\text{ nm}$  due to the extended conjugation and  $n \rightarrow \pi^*$  transitions of the carbonyl group.<sup>[7][8]</sup>

## Workflow and Structure-Spectra Visualization

The following diagrams illustrate the logical workflow for physicochemical characterization and the direct relationship between the molecular structure of **4,5-Dichloro-2-hydroxybenzaldehyde** and its expected spectral features.



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Caption: Workflow for Physicochemical Characterization.

Caption: Structure-to-Spectra Correlation Map.

## Experimental Methodologies: A Practical Guide

The trustworthiness of any characterization rests on robust experimental protocols. The following sections provide step-by-step methodologies for determining the key properties discussed.

### Melting Point Determination (Capillary Method)

**Causality:** The melting point is a sensitive indicator of purity. Pure crystalline solids exhibit a sharp melting range (typically  $<1^{\circ}\text{C}$ ), whereas impurities depress and broaden this range. This protocol uses a standard melting point apparatus for accurate determination.<sup>[9]</sup>

Protocol:

- **Sample Preparation:** Place a small amount of dry, crystalline **4,5-Dichloro-2-hydroxybenzaldehyde** onto a clean watch glass. Crush it into a fine powder using a spatula.
- **Capillary Loading:** Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. A sample height of 2-3 mm is ideal.<sup>[10]</sup>
- **Apparatus Setup:** Place the loaded capillary into the heating block of the melting point apparatus.
- **Rapid Determination (Optional):** If the approximate melting point is unknown, perform a rapid heating ( $\sim 10\text{-}20^{\circ}\text{C}/\text{min}$ ) to find a rough range. Allow the apparatus to cool significantly before proceeding.<sup>[11]</sup>
- **Accurate Determination:** Heat the block rapidly to  $\sim 20^{\circ}\text{C}$  below the expected or roughly determined melting point. Then, reduce the heating rate to  $1\text{-}2^{\circ}\text{C}$  per minute to ensure thermal equilibrium between the sample, block, and thermometer.<sup>[10]</sup>
- **Data Recording:** Record the temperature at which the first droplet of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting range is

T<sub>1</sub>-T<sub>2</sub>.

- Validation: Repeat the determination with a fresh sample to ensure reproducibility.

## Solubility Profiling

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the solute must be matched with the polarity of the solvent. This qualitative protocol systematically tests solubility in a range of solvents to classify the compound based on its functional groups.

Protocol:

- Initial Setup: Add ~10-20 mg of the solid compound to four separate, labeled small test tubes.
- Solvent Addition:
  - To tube 1, add 1 mL of deionized water.
  - To tube 2, add 1 mL of 5% aq. NaOH solution.
  - To tube 3, add 1 mL of 5% aq. NaHCO<sub>3</sub> solution.
  - To tube 4, add 1 mL of 5% aq. HCl solution.
- Observation: Vigorously shake each tube for 30-60 seconds.<sup>[3]</sup> Observe and record whether the compound is soluble (forms a clear, homogeneous solution), partially soluble, or insoluble.
- Interpretation:
  - Insoluble in Water, HCl; Soluble in NaOH: This is the expected result. Insoluble in water due to the nonpolar dichlorinated aromatic ring. Soluble in NaOH because the phenolic hydroxyl group is acidic and is deprotonated by the strong base to form a water-soluble sodium phenoxide salt.
  - Insoluble in NaHCO<sub>3</sub>: The phenolic proton is generally not acidic enough to be deprotonated by a weak base like bicarbonate, distinguishing it from a more acidic



carboxylic acid.[1]

## Spectroscopic Sample Preparation

Causality: The quality of a spectrum is directly dependent on proper sample preparation. The goal is to obtain a homogeneous, particle-free sample at an appropriate concentration for the specific technique.

- NMR Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ )
  - Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO- $\text{d}_6$  or Chloroform- $\text{d}$  ( $\text{CDCl}_3$ ).
  - Concentration: Weigh 5-10 mg of the compound for  $^1\text{H}$  NMR (or 20-50 mg for  $^{13}\text{C}$  NMR) into a small, clean vial.[5]
  - Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve.
  - Filtration: To remove any particulate matter that can ruin spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
  - Capping and Analysis: Cap the NMR tube securely and proceed with data acquisition.
- FT-IR Spectroscopy (Thin Solid Film Method)
  - Solution Preparation: Dissolve a small amount (5-10 mg) of the solid in a few drops of a volatile solvent like methylene chloride or acetone in a small vial.[4]
  - Film Deposition: Place one drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
  - Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the crystalline compound on the plate.[4]
  - Analysis: Place the single plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. If the signal is too weak, add another drop of solution and re-

evaporate.

## Applications in Research and Drug Development

Substituted hydroxybenzaldehydes are crucial intermediates in organic synthesis. The specific arrangement of functional groups in **4,5-Dichloro-2-hydroxybenzaldehyde** makes it a precursor for various molecular scaffolds.

- **Synthesis of Heterocycles:** The ortho-hydroxyaldehyde functionality is ideal for condensation reactions with amines, hydrazines, and other nucleophiles to form Schiff bases, which can then be cyclized to create a wide range of heterocyclic compounds.
- **Pharmaceutical Intermediates:** As a halogenated aromatic, it can participate in cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity. The phenolic hydroxyl can be alkylated or acylated to introduce diverse side chains. Patents for the production of hydroxybenzaldehyde derivatives often cite their importance as intermediates for pharmaceuticals and agricultural chemicals.

## Safety and Handling

**4,5-Dichloro-2-hydroxybenzaldehyde** is classified as a hazardous substance and must be handled with appropriate precautions.

- GHS Hazard Statements:[\[1\]](#)
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Handling Recommendations:
  - Work in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust.
- Avoid contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

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